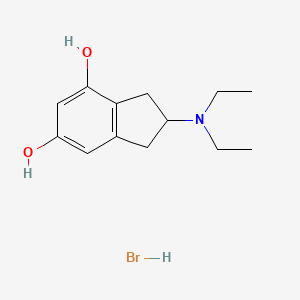![molecular formula C16H14N2O2 B14389425 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile CAS No. 88442-12-0](/img/structure/B14389425.png)
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dioxane derivative with a phenyl group and dicarbonitrile moiety . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. Its spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 1,4-Dioxaspiro[4.5]dec-7-ene
- 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-
Uniqueness
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is unique due to its specific spirocyclic structure and the presence of both phenyl and dicarbonitrile groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
88442-12-0 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile |
InChI |
InChI=1S/C16H14N2O2/c17-11-15(12-18)14(13-5-2-1-3-6-13)7-8-16(15)19-9-4-10-20-16/h1-3,5-8,14H,4,9-10H2 |
InChI-Schlüssel |
PICWVYBQSYUNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C=CC(C2(C#N)C#N)C3=CC=CC=C3)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


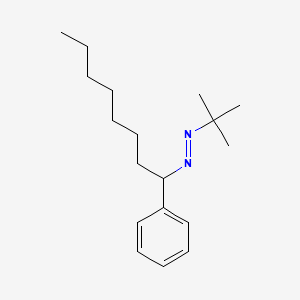
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)


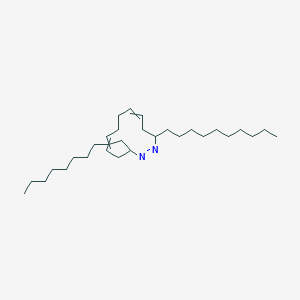

![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
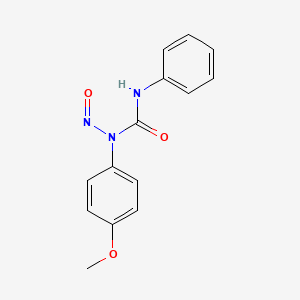



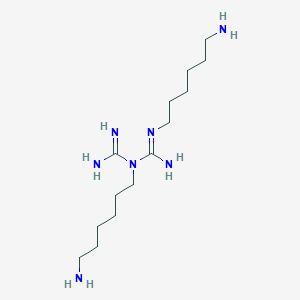
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
